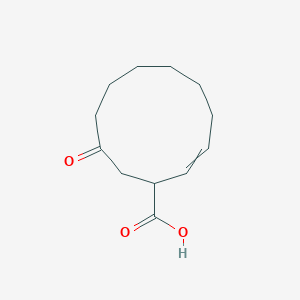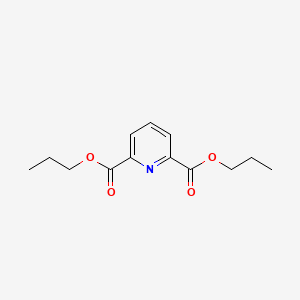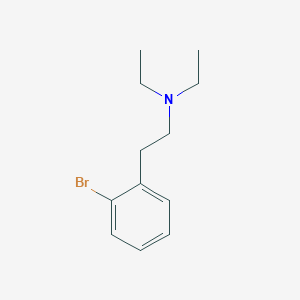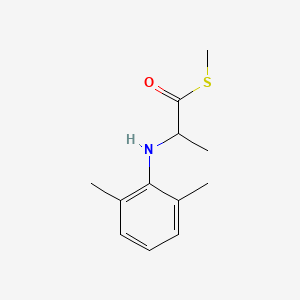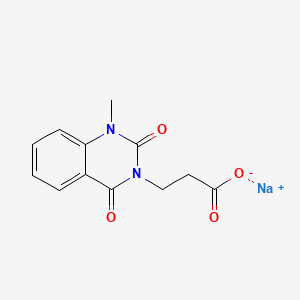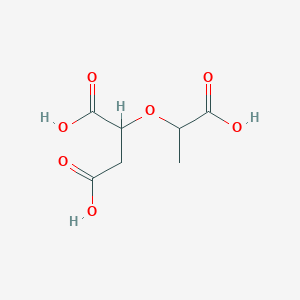
2-(1-Carboxyethoxy)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Carboxyethoxy)butanedioic acid is a dicarboxylic acid derivative. Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Carboxyethoxy)butanedioic acid can involve several synthetic routes. One common method is the hydrolysis of nitriles, where an organic halogen compound is converted into a carboxylic acid by replacing the halogen with a carboxyl group . Another method involves the carboxylation of organometallic intermediates .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the catalytic hydrogenation of maleic anhydride . This process is efficient and can produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carboxyethoxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be formed from the oxidation of primary alcohols.
Reduction: Reduction of carboxylic acids can lead to the formation of primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Esters: Formed through esterification reactions.
Alcohols: Produced via reduction reactions.
Acyl Chlorides: Formed by reacting carboxylic acids with thionyl chloride.
Scientific Research Applications
2-(1-Carboxyethoxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based product.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of biodegradable plastics and solvents.
Mechanism of Action
The mechanism of action of 2-(1-Carboxyethoxy)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the growth of certain fungi by affecting their metabolic pathways . The compound’s carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(1-Carboxyethoxy)butanedioic acid can be compared with other dicarboxylic acids such as:
Succinic Acid:
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in the production of polymers.
Adipic Acid: Commonly used in the production of nylon and other synthetic fibers.
These compounds share similar functional groups but differ in their carbon chain length and specific applications.
Properties
CAS No. |
62796-52-5 |
|---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(1-carboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C7H10O7/c1-3(6(10)11)14-4(7(12)13)2-5(8)9/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
TXHBMRGJYSZIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


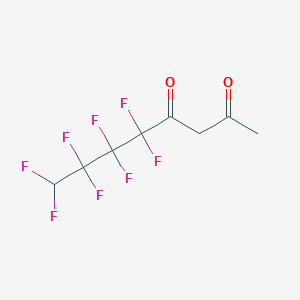
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
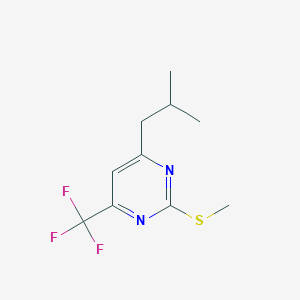

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
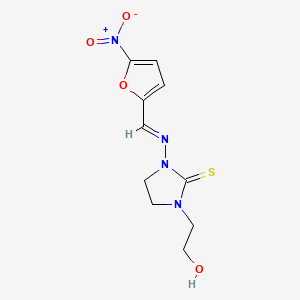
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
